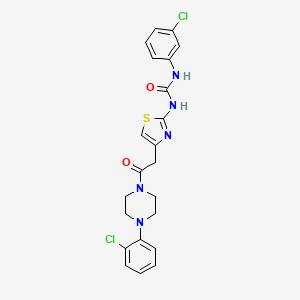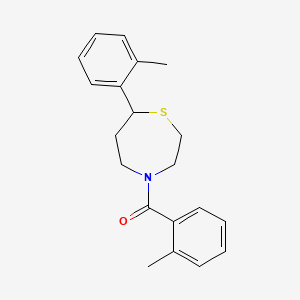![molecular formula C12H17N3O B2986912 2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034405-23-5](/img/structure/B2986912.png)
2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide” belongs to the class of pyrazolopyridines . Pyrazolopyridines are a class of compounds containing a pyrazole ring fused to a pyridine ring. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms while the pyridine ring is a six-membered aromatic ring with one nitrogen atom .
Scientific Research Applications
Corrosion Inhibition
One study focused on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives through amidation reactions. These compounds were evaluated as corrosion inhibitors for steel in acidic and oil medium environments. Their effectiveness was attributed to the formation of a protective layer on the metal surface, highlighting their potential in industrial applications to mitigate corrosion-related issues (Yıldırım & Çetin, 2008).
Antimicrobial Activity
Another area of application is the antimicrobial domain, where derivatives of the compound were synthesized and evaluated for their activity against various microorganisms. The study involved the synthesis of new heterocyclic compounds incorporating antipyrine moiety, demonstrating the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008).
Antitumor Activity
Research into antitumor applications has led to the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showing promising inhibitory effects on different cancer cell lines. Such studies underscore the compound's relevance in oncology, potentially leading to the development of new cancer therapies (Albratty et al., 2017).
Synthesis of Heterocyclic Derivatives
The compound has also been used as a precursor for synthesizing a variety of heterocyclic derivatives. These derivatives exhibit diverse biological activities, showcasing the compound's versatility as a building block in medicinal chemistry (Shams et al., 2010).
Insecticidal Properties
Additionally, the compound served as a precursor in the synthesis of innovative heterocycles with insecticidal properties against the cotton leafworm, demonstrating its potential in agricultural applications to protect crops from pests (Fadda et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation can inhibit the replication of the virus, thereby affecting the downstream effects of the HBV infection. The specific biochemical pathways affected by this compound are still being studied.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of HBV replication . On a cellular level, this results in a decrease in the viral load of HBV, potentially leading to a reduction in the severity of the HBV infection .
Properties
IUPAC Name |
2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(7-9-1-2-9)14-10-4-6-15-11(8-10)3-5-13-15/h3,5,9-10H,1-2,4,6-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLYPCDYMSTRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2986830.png)
![9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986831.png)


![Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986838.png)
![Cyclobutyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2986839.png)
![tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B2986841.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2986844.png)



![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2986849.png)
![2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2986850.png)
